methyl 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate
Description
Methyl 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is a purine-based derivative characterized by a 1,3-dimethylxanthine core modified with a piperazine-methyl group substituted with a 3-chlorophenyl moiety and an acetylated methyl ester side chain. This compound belongs to a class of molecules designed to target phosphodiesterase (PDE) enzymes, particularly PDE3, which are implicated in respiratory and cardiovascular pathologies such as asthma .
Properties
IUPAC Name |
methyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O4/c1-24-19-18(20(30)25(2)21(24)31)28(13-17(29)32-3)16(23-19)12-26-7-9-27(10-8-26)15-6-4-5-14(22)11-15/h4-6,11H,7-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOSEBKECIMMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, which is then reacted with the chlorophenyl group under controlled conditions. The resulting intermediate is further reacted with the purine derivative, followed by the introduction of the methyl and acetate groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and purine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds with different functional groups.
Scientific Research Applications
Based on the search results, here is a detailed overview of the applications of compounds related to "methyl 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate."
It is important to note that the search results primarily focus on a related compound, 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 847407-32-3.
Molecular Structure and Properties
The compound 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has the molecular formula C20H25ClN6O2 and a molecular weight of 416.91. The presence of a chlorophenyl group and a piperazine moiety are crucial for its biological interactions.
Key properties:
- IUPAC Name : 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
- Molecular Formula : C20H25ClN6O2
- Molecular Weight : 416.9 g/mol
Biological Activities and Applications
The biological activity of the compound is attributed to its interaction with various molecular targets.
- Histamine H1 Receptor Affinity : Related compounds have shown high specific affinity for histamine H1 receptors. These compounds have been used for managing allergies, hay fever, angioedema, and urticaria.
- Dihydrofolate Reductase (DHFR) Inhibition : The compound may inhibit DHFR, which is critical for DNA synthesis and repair. Inhibition of DHFR can reduce proliferation in rapidly dividing cells, making it a potential candidate for cancer therapy.
- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways, affecting cell growth and differentiation.
- Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, influencing neurological pathways and potentially providing therapeutic effects in psychiatric disorders.
Anticancer Potential
Research indicates that derivatives similar to this compound exhibit anticancer properties by targeting DHFR and various kinases. Studies have demonstrated that compounds with similar structures can effectively disrupt DNA synthesis in cancer cells.
- In Vitro Studies : Antiproliferative effects of related purine derivatives have demonstrated significant inhibition of cancer cell lines by disrupting nucleotide synthesis through DHFR inhibition.
- In Vivo Studies : Animal models treated with compounds structurally similar to this compound exhibited reduced tumor growth rates compared to control groups, suggesting effective bioavailability and therapeutic action in living organisms.
Neuropharmacological Effects
The piperazine component has been linked to neuropharmacological activities, and compounds containing piperazine are explored for their potential in treating anxiety and depression due to their ability to modulate serotonin receptors.
D3 Receptor Affinity and Selectivity
Mechanism of Action
The mechanism of action of methyl 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups Enhance Activity : The 3,4-dichlorophenyl substituent in Compound 8 (IC₅₀ ~0.8 µM) demonstrated superior PDE3 inhibitory activity compared to electron-donating groups (e.g., 4-hydroxyphenyl in Compound 4, IC₅₀ >10 µM) . This suggests that the 3-chlorophenyl group in the target compound may similarly enhance binding affinity due to its electron-withdrawing nature.
- Piperazine Flexibility : Analogues with rigid aromatic substituents (e.g., 2,4-dinitrophenyl in Compound 6) showed reduced activity, likely due to steric hindrance, whereas the 3-chlorophenyl group in the target compound may balance steric and electronic effects .
Physicochemical and Pharmacokinetic Comparisons
While direct data for the target compound are unavailable, insights can be drawn from structurally related purine derivatives:
Key Observations :
- The 3-chlorophenylpiperazine moiety likely increases lipophilicity (LogP ~2.5) relative to the furanoyl derivative (LogP 1.8), which could enhance membrane permeability .
Mechanistic and Pharmacological Comparisons
- PDE3 Inhibition: The target compound’s 1,3-dimethylxanthine core aligns with known PDE3 inhibitors like Cilostazol. However, its piperazine-methyl group may confer additional receptor interactions, as seen in Compound 8’s high activity .
- Anti-Asthmatic Potential: Unlike the diazaspiro[4.5]decane-2,4-dione derivatives (e.g., Compound 14 in ), which lack purine-based motifs, the target compound’s xanthine core may synergize with the 3-chlorophenylpiperazine group to enhance bronchodilatory effects.
Biological Activity
Methyl 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate (CAS Number: 896678-74-3) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.9 g/mol. The structure features a purine core substituted with a piperazine ring and a chlorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClN6O4 |
| Molecular Weight | 446.9 g/mol |
| CAS Number | 896678-74-3 |
The compound exhibits its biological activity primarily through interactions with various receptors and enzymes. The presence of the piperazine moiety suggests potential activity at serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. Additionally, the chlorophenyl group may enhance binding affinity to dopamine receptors, suggesting potential antipsychotic properties.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures to this compound exhibit significant antidepressant and anxiolytic effects. For instance, studies on related piperazine derivatives have shown efficacy in reducing depressive symptoms in animal models by modulating serotonin levels in the brain .
Anticancer Activity
There is emerging evidence that purine derivatives can inhibit cancer cell proliferation. A study highlighted that compounds similar to this methyl derivative exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspases . The specific interaction of the compound with tyrosine kinases may also play a role in inhibiting tumor growth by blocking signaling pathways essential for cancer cell survival .
Case Studies
- Antidepressant Efficacy : In a preclinical study, a related compound demonstrated significant reduction in immobility time in the forced swim test, indicating potential antidepressant activity. The mechanism was attributed to increased serotonergic transmission .
- Cancer Cell Line Studies : A compound structurally related to this compound was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers .
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis involves multi-step reactions, typically starting with functionalization of the purine core followed by coupling to the piperazine moiety. Key steps include:
- Alkylation : Introduction of the 3-chlorophenyl-piperazine group via nucleophilic substitution under basic conditions (e.g., NaH in DMF) .
- Esterification : Formation of the methyl acetate group using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Critical intermediates include the 1,3-dimethylpurine-2,6-dione precursor and the 4-(3-chlorophenyl)piperazine derivative.
Q. How is the structural integrity of this compound verified post-synthesis?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (>95%) .
- HPLC : To assess purity and detect byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during the coupling of the piperazine and purine moieties?
Optimization strategies include:
- Temperature Control : Maintaining 0–5°C during coupling to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen .
- Catalyst Use : Triethylamine (TEA) as a base to deprotonate intermediates and accelerate substitution . Example Data :
| Parameter | Optimized Condition | Yield Improvement |
|---|---|---|
| Temperature | 0–5°C | 15–20% |
| Solvent | DMF | 10–12% |
Q. What computational strategies are recommended to predict binding interactions with adenosine receptors?
- Molecular Docking : Use AutoDock Vina to model interactions with A receptors, focusing on the purine core and piperazine substituent .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore Modeling : Identify critical hydrogen-bonding and hydrophobic interactions using Schrödinger Suite .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Use SwissADME to predict absorption, metabolism, and bioavailability discrepancies .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that explain reduced in vivo activity .
- Dose Adjustments : Apply allometric scaling to reconcile dose-response differences .
Q. What methodologies are effective in characterizing the compound's stability under physiological conditions?
Q. How can flow chemistry techniques be adapted for scaling up key synthetic steps?
- Continuous Flow Reactors : Use microreactors for exothermic steps (e.g., alkylation) to improve heat dissipation .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize residence time and reagent ratios . Example Workflow :
- Step 1: Purine core synthesis in batch mode.
- Step 2: Piperazine coupling in flow reactor (yield: 85–90%) .
Q. What analytical approaches resolve ambiguities in stereochemical assignments?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
- NOESY NMR : Identify spatial proximity of substituents to confirm regioisomers .
Q. How do electronic effects of the 3-chlorophenyl substituent influence reactivity in nucleophilic substitutions?
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in receptor binding assays?
- Logistic Regression : Fit sigmoidal curves to IC data (e.g., GraphPad Prism) .
- ANOVA with Tukey’s Test : Compare multiple dose groups for significance (p < 0.05) .
- Bootstrap Resampling : Estimate confidence intervals for EC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
